molecular formula C16H17N3O2 B6188712 2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile CAS No. 2639411-25-7

2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile

Cat. No.: B6188712
CAS No.: 2639411-25-7
M. Wt: 283.3
InChI Key:
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Description

2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile is a complex organic compound that features an indole moiety linked to a piperidine ring via a methylene bridge, with an acetonitrile group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various quinonoid structures.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methylene bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methylene bridge.

Major Products

    Oxidation: Quinonoid derivatives of the indole ring.

    Reduction: Primary amines from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety can interact with biological macromolecules through π-π stacking and hydrogen bonding, while the piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide: Similar indole structure but with an acetamide group instead of a piperidine ring.

    2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethylamine: Similar indole structure but with an ethylamine group instead of a piperidine ring.

Uniqueness

2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile is unique due to the combination of the indole and piperidine moieties, which can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

2639411-25-7

Molecular Formula

C16H17N3O2

Molecular Weight

283.3

Purity

95

Origin of Product

United States

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